molecular formula C8H18ClN3O B1425161 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233955-06-0

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No. B1425161
M. Wt: 207.7 g/mol
InChI Key: LCVQXFDMAZKCOV-UHFFFAOYSA-N
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Description

“1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride” is a chemical compound with the molecular formula C8H18ClN3O . It has a molecular weight of 207.7 . The IUPAC name for this compound is N,N-dimethyl-N’-(4-piperidinyl)urea hydrochloride .


Molecular Structure Analysis

The InChI code for “1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride” is 1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H .


Physical And Chemical Properties Analysis

The compound “1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride” has a molecular weight of 207.7 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Inhibition and Pharmacokinetics in Pain Management

1,3-Disubstituted ureas with a piperidyl moiety have been synthesized to explore their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). Research demonstrated these compounds, including variations of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, improved pharmacokinetic parameters over previous inhibitors. These sEH inhibitors, such as 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, displayed potent pain reduction in vivo, outperforming morphine in reducing hyperalgesia in an inflammatory pain model (Rose et al., 2010).

Corrosion Inhibition

Compounds like 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea have been examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. These Mannich base derivatives, including variations of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, have shown significant inhibition efficiency, influenced by molecular structure and environmental factors (Jeeva et al., 2015).

Green Chemistry Applications

In the field of green chemistry, deep eutectic solvents like glucose-urea have been used for synthesizing piperidin-4-one derivatives, indicating the potential for environmentally friendly applications of similar compounds like 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (Hemalatha & Ilangeswaran, 2020).

Anticonvulsant Activity

Urea/thiourea derivatives, including structures related to 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, have been synthesized and evaluated for their anticonvulsant activity. These compounds displayed significant efficacy in models of induced convulsions, offering insights into potential therapeutic applications (Thakur et al., 2017).

Allosteric Modulation in Neuroscience

Research involving 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, a compound structurally related to 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, has shown allosteric antagonist effects on neuronal excitability in the mammalian central nervous system. This suggests potential applications in neuropharmacology and the treatment of CNS diseases (Wang et al., 2011).

Soluble Epoxide Hydrolase Inhibition and Metabolic Effects

1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, a compound similar to 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, was tested for its effectiveness in reducing blood pressure and improving insulin resistance. The compound demonstrated dose-dependent effects in rodent models, highlighting its potential in managing hypertension and dysglycemia (Anandan et al., 2011).

properties

IUPAC Name

1,1-dimethyl-3-piperidin-4-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVQXFDMAZKCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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